1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole dihydrochloride

Catalog No.
S810105
CAS No.
1240528-66-8
M.F
C11H20Cl2N4
M. Wt
279.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-ben...

CAS Number

1240528-66-8

Product Name

1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole dihydrochloride

IUPAC Name

1-piperidin-4-yl-4,5,6,7-tetrahydrobenzotriazole;dihydrochloride

Molecular Formula

C11H20Cl2N4

Molecular Weight

279.21 g/mol

InChI

InChI=1S/C11H18N4.2ClH/c1-2-4-11-10(3-1)13-14-15(11)9-5-7-12-8-6-9;;/h9,12H,1-8H2;2*1H

InChI Key

NHWJSOHDBISKEI-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)N=NN2C3CCNCC3.Cl.Cl

Canonical SMILES

C1CCC2=C(C1)N=NN2C3CCNCC3.Cl.Cl

1-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole dihydrochloride is a complex organic compound characterized by a fused benzotriazole and piperidine structure. Benzotriazoles are notable for their diverse applications in pharmaceuticals, corrosion inhibitors, and as intermediates in organic synthesis. This specific compound incorporates a piperidine ring, which enhances its biological activity and potential therapeutic applications.

There is no current information available on the mechanism of action of THPB. Without knowledge of its intended use or biological activity, it's difficult to speculate on its potential interactions or effects.

As with any unknown compound, it's advisable to exercise caution when handling THPB. Since no safety data sheets (SDS) are readily available online, it's best to assume the compound may possess some degree of toxicity, flammability, or reactivity until more information is available [].

Such as:

  • Alkylation: The introduction of alkyl groups can modify the compound's properties.
  • Acylation: This reaction can lead to the formation of amides or esters.
  • Nucleophilic Substitution: The benzotriazole moiety can act as a leaving group in nucleophilic substitution reactions.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activities.

The compound exhibits significant biological activity due to its structural features. Research indicates that benzotriazoles often display:

  • Antimicrobial Properties: They can inhibit the growth of various bacteria and fungi.
  • Anticancer Activity: Certain derivatives have shown promise in cancer treatment by inducing apoptosis in malignant cells.
  • Neuroprotective Effects: Compounds with piperidine rings are frequently investigated for their potential in treating neurodegenerative diseases .

The unique combination of the benzotriazole and piperidine structures likely contributes to these varied biological effects.

Synthesis of 1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole dihydrochloride can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors such as piperidine derivatives and benzotriazole intermediates.
  • Multi-step Synthesis: Involves protecting groups to prevent unwanted reactions during synthesis phases. For instance, N-acetylation of the piperidine nitrogen may be performed to enhance yields .
  • Use of Catalysts: Transition metal catalysts can facilitate cyclization and other transformations to yield the desired compound efficiently.

These methods emphasize the importance of careful planning in synthetic routes to achieve high purity and yield.

The applications of 1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole dihydrochloride span several fields:

  • Pharmaceuticals: Potential use as a drug candidate due to its biological activity.
  • Material Science: As a precursor for developing coordination polymers or ligands for metal complexes.
  • Corrosion Inhibition: Benzotriazoles are widely recognized for their efficacy in preventing metal corrosion.

These applications highlight the versatility of the compound in both biological and industrial contexts.

Studies on the interactions of 1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole dihydrochloride with biological targets are crucial for understanding its mechanism of action:

  • Receptor Binding Studies: Investigating how the compound interacts with specific receptors can elucidate its pharmacological profile.
  • In vitro Assays: Testing against various cell lines helps determine cytotoxicity and therapeutic potential.

Such studies provide insights into optimizing the compound for therapeutic use.

Several compounds share structural similarities with 1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole dihydrochloride. Here is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
2-(4-piperidinyl)benzothiazoleContains a piperidine ringExhibits different biological activities related to thiazole moiety
5-(piperidin-4-yl)-1H-pyrazoleFused ring systemFocused on anti-inflammatory properties
3-(piperidinyl)quinazolinonePiperidine with quinazolineKnown for neuroprotective effects

While these compounds share certain structural elements with 1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole dihydrochloride, each possesses distinct pharmacological properties and applications that differentiate them within medicinal chemistry.

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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